Boc-L-beta-homoproline
Overview
Description
Boc-L-beta-homoproline is an amino acid derivative12. It is a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme that catalyzes the modification of glutamine residues12. This enzyme has been implicated in numerous inflammatory, fibrotic, and other diseases12.
Synthesis Analysis
Boc-L-beta-homoproline is used as a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 23. It is also a building block for necine alkaloids4.
Molecular Structure Analysis
The molecular formula of Boc-L-beta-homoproline is C11H19NO414. Its molecular weight is 229.2814. The InChI Key is GDWKIRLZWQQMIE-QMMMGPOBSA-N3.
Chemical Reactions Analysis
Boc-L-beta-homoproline is used in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 23. This enzyme catalyzes the modification of glutamine residues3.
Physical And Chemical Properties Analysis
Boc-L-beta-homoproline appears as a white to off-white powder4. It has a predicted boiling point of 357.4±15.0 °C and a predicted density of 1.151±0.06 g/cm33. The optical rotation is [a]D20 = -35 ± 1 º (C=1 in DMF)4.
Scientific Research Applications
Photocatalytic Enhancement through Modification Strategies Recent research has highlighted the photocatalytic properties of (BiO)2CO3 (BOC), which is part of the Aurivillius-related oxide family. The unique intergrowth texture of BOC, comprising Bi2O22+ and CO32− layers, positions it as a promising candidate for applications across healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The wide band gap of BOC, however, limits its visible light absorption. Several modification strategies have been developed to enhance BOC's photocatalytic performance under visible light, involving various BOC-based nanocomposites and doping with nonmetals like carbon, nitrogen, and oxygen vacancy. These enhancements stem from the creation of p–n junctions, Schottky junctions, surface plasmon resonance effects, and improved electronic conductivity, pointing towards BOC's versatility in multifunctional applications (Ni, Sun, Zhang, & Dong, 2016).
Boron-Containing Compounds in Medicinal Applications Boron-containing compounds (BCCs) have transitioned from primarily being used as antiseptics to playing roles in chemotherapy and antibiotics over recent decades. The inclusion of boron in drug moieties has been a strategy to enhance binding to target receptors. BCCs are recognized for their preventive, diagnostic, and therapeutic potential, benefiting from boron's unique chemical properties. Despite some uncertainties in the action mechanisms of BCCs, their low toxicity profiles and ability to target multiple biological pathways suggest a promising future in medicinal applications. This underscores the potential of BCCs, including boronated derivatives of known drugs, for treating a wide range of diseases (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).
Boron as a Platform for Drug Design Boron's position in the periodic table endows it with unique properties that bridge metals and non-metals, offering innovative applications in chemistry, technology, and medicine. Recent research highlights the potential of boron compounds in drug design, overcoming previous challenges in synthesis and physicochemical characterization. Boron compounds' hydrophobicity, lipophilicity, and versatile stereochemistry make them suitable candidates for creating innovative drugs. These features, coupled with boron atoms' ability to replace carbon atoms and their electron deficiency, present new opportunities for drug development. Future research should focus on exploring boronated compounds' assembly for drug design, leveraging computational methods to better understand the role of multicenter, quasi-aromatic bonds and unconventional geometries in medicinal chemistry (Ciani & Ristori, 2012).
Safety And Hazards
Boc-L-beta-homoproline may cause skin irritation and serious eye irritation5. It may also cause respiratory irritation5. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray5.
Future Directions
As a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, Boc-L-beta-homoproline has potential applications in the treatment of diseases where this enzyme plays a role3. However, more research is needed to fully understand its potential uses and benefits.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350915 | |
Record name | Boc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-beta-homoproline | |
CAS RN |
56502-01-3 | |
Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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